molecular formula C18H24N2S2 B1293080 2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline CAS No. 1119450-16-6

2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline

Cat. No. B1293080
CAS RN: 1119450-16-6
M. Wt: 332.5 g/mol
InChI Key: ZYXWNCWNPHKJDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of isopropylamine as an amino donor in the reductive amination of carbonyl compounds catalyzed by ω-transaminase (ω-TA). This process has been developed for the asymmetric synthesis of unnatural amino acids, which suggests that similar methodologies could potentially be applied to synthesize the compound . The synthesis of structural isomers of β2 agonists also involves isopropyl groups, indicating that isopropylamine is a versatile reagent in the synthesis of compounds with isopropyl substituents .

Molecular Structure Analysis

While the molecular structure of "2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline" is not directly analyzed in the provided papers, the structure of related compounds suggests that the presence of isopropyl groups can influence the pharmacokinetics and metabolic stability of the molecules. The dithio linkage in the compound may also affect its reactivity and binding properties, which could be relevant for its potential applications .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "this compound". However, the use of isopropylamine in the synthesis of other compounds suggests that it can participate in amino group transfer reactions, which could be relevant for the synthesis or modification of the compound . The presence of halogen atoms in related compounds has been shown to prevent rapid metabolic inactivation, which could imply that similar substituents in the compound of interest might also influence its reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not discussed in the provided papers. However, the pharmacokinetics of related compounds with isopropyl groups have been studied, showing that the structural features can lead to significant variations in maximum blood substance concentration, time to maximum concentration, and half-elimination time . These findings suggest that the physical and chemical properties of the compound could also be influenced by its structural components, such as the isopropyl groups and dithio linkage.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Techniques : Research on the synthesis and characterization of new compounds with isopropyl and aniline components highlights advancements in chemical synthesis techniques. For instance, the creation of (N-diphenylphosphino)-isopropylanilines and their complexes demonstrates the ability to create complex molecules with potential applications in catalysis and material science (Aydemir et al., 2009).

Applications in Catalysis

  • Catalytic Activity : The study on palladium(II) complexes derived from (N-diphenylphosphino)-isopropylanilines shows significant potential in enhancing the efficiency of the Heck and Suzuki cross-coupling reactions. This research suggests that these compounds could be valuable in organic synthesis and pharmaceutical manufacturing (Aydemir et al., 2009).

Applications in Material Science

  • Advanced Material Synthesis : The development of protected dimercaptophenylalanines as building blocks for peptide synthesis indicates potential applications in material science. These compounds offer new pathways for creating dithiolene-functionalized peptides, which could be utilized in catalysis, diagnostics, and nanotechnology (Banerjee et al., 2021).

Biochemical Applications

  • Luminescent Properties for Imaging and Diagnostics : Research into amine-reactive forms of luminescent chelates demonstrates potential for nonisotopic labels in imaging and diagnostics. The study on isothiocyanate forms of lanthanide chelates, which become highly luminescent upon binding to terbium or europium, shows promise for use in luminescence resonance energy transfer, a technique valuable in biological research and medical diagnostics (Li & Selvin, 1997).

Mechanism of Action

The mechanism of action of “2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline” is not specified in the available literature. Its effects would depend on the context of its use, particularly the type of research it’s being used for .

Safety and Hazards

The safety information available indicates that “2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline” may be an irritant . It’s important to handle it with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-[(2-amino-5-propan-2-ylphenyl)disulfanyl]-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S2/c1-11(2)13-5-7-15(19)17(9-13)21-22-18-10-14(12(3)4)6-8-16(18)20/h5-12H,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXWNCWNPHKJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119450-16-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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